molecular formula C10H13NO4S B6249158 5-acetyl-2-ethoxybenzene-1-sulfonamide CAS No. 108356-41-8

5-acetyl-2-ethoxybenzene-1-sulfonamide

Cat. No.: B6249158
CAS No.: 108356-41-8
M. Wt: 243.3
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Description

5-Acetyl-2-ethoxybenzene-1-sulfonamide (Mol. formula: C₁₀H₁₃NO₄S, Mol. weight: 243.28 g/mol) is a sulfonamide derivative characterized by an acetyl group at position 5, an ethoxy group at position 2, and a sulfonamide moiety at position 1 of the benzene ring. Key identifiers include MDL number MFCD18897476 and Enamine code EN300-740667.

Properties

CAS No.

108356-41-8

Molecular Formula

C10H13NO4S

Molecular Weight

243.3

Purity

95

Origin of Product

United States

Preparation Methods

Directed Sulfonation of 2-Ethoxy-5-Acetylbenzene

Ethoxy and acetyl groups act as ortho/para- and meta-directing groups, respectively, influencing the position of sulfonation. A method adapted from the synthesis of substituted benzene sulfonyl chlorides involves treating 2-ethoxy-5-acetylbenzene with chlorosulfonic acid under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, with the ethoxy group directing sulfonation to the para position (relative to itself), yielding 5-acetyl-2-ethoxybenzene-1-sulfonic acid. Subsequent treatment with thionyl chloride converts the sulfonic acid to the sulfonyl chloride intermediate.

Reaction Conditions :

  • Chlorosulfonic Acid : 1.2 equivalents, 0–5°C, 2 hours.

  • Thionyl Chloride : 3 equivalents, reflux (70°C), 4 hours.

  • Yield : ~75% (combined steps).

Conversion to Sulfonamide

The sulfonyl chloride intermediate is reacted with aqueous ammonia to form the target sulfonamide. This step, analogous to procedures in sulfonamide derivatization, involves nucleophilic displacement of the chloride by ammonia:

5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride+NH3This compound+HCl\text{5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl}

Reaction Conditions :

  • Ammonia : 2.0 M in dioxane, 0°C to room temperature, 12 hours.

  • Purification : Recrystallization from ethanol/water (1:3).

  • Yield : 82%.

Alternative Pathways via Intermediate Functionalization

Friedel-Crafts Acetylation Post-Sulfonation

For substrates where sulfonation precedes acetylation, a Friedel-Crafts acylation is employed. This method is less common due to the deactivating nature of the sulfonamide group but has been demonstrated in analogous systems:

2-Ethoxybenzene-1-sulfonamideAcCl/AlCl3This compound\text{2-Ethoxybenzene-1-sulfonamide} \xrightarrow{\text{AcCl/AlCl}_3} \text{this compound}

Challenges :

  • Low Reactivity : Sulfonamide’s electron-withdrawing effect reduces ring activation, necessitating harsh conditions.

  • Yield : 45%.

Analytical Validation and Characterization

Chromatographic Analysis

Purity and structural confirmation are achieved via GC-MS and HPLC, as exemplified in the characterization of related sulfonamides. For instance, GC-MS analysis of intermediate compounds shows distinct molecular ion peaks (e.g., m/z 255 for the acetylated intermediate).

Crystallographic Studies

Single-crystal X-ray diffraction confirms the molecular structure, as demonstrated in the analysis of N-(5-acetyl-4-methyl-pyrimidin-2-yl)benzenesulfonamide. Hydrogen-bonding networks and π-π interactions are critical for stabilizing the crystal lattice.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Overall Yield
Directed SulfonationHigh regioselectivity, fewer stepsRequires pre-functionalized substrate75%
Stepwise FunctionalizationPrecise control over substituent positionsMulti-step, lower cumulative yield62%
Friedel-Crafts AcetylationApplicable to deactivated ringsLow yield, side reactions45%

Industrial-Scale Considerations

Solvent and Reagent Optimization

Toluene and dichloromethane are preferred for their ability to dissolve intermediates and by-products, as seen in large-scale sulfonamide production. Potassium permanganate, while effective, generates manganese dioxide waste, necessitating filtration protocols .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2-ethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The acetyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include various sulfonamide derivatives, which can be further utilized in different applications .

Scientific Research Applications

5-acetyl-2-ethoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-acetyl-2-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial for bacterial growth and metabolism . By inhibiting these enzymes, the compound exerts its antibacterial effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-acetyl-2-ethoxybenzene-1-sulfonamide with structurally related sulfonamides and sulfonyl derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ALogP* Structural Similarity Score**
This compound C₁₀H₁₃NO₄S 243.28 Acetyl (C5), Ethoxy (C2) ~3.0* Reference (1.00)
2-Methoxy-5-(2-oxopropyl)benzenesulfonamide C₁₀H₁₃NO₄S 243.28 Methoxy (C2), Oxopropyl (C5) N/A 0.90
2-(2-Methoxyethoxy)benzenesulfonamide C₉H₁₃NO₄S 243.27 Methoxyethoxy (C2) N/A 0.81
5-Amino-2-methylbenzenesulfonamide C₇H₁₀N₂O₂S 186.23 Amino (C5), Methyl (C2) ~0.5** 0.77
5-Acetamido-2-methylbenzene-1-sulfonyl chloride C₉H₁₀ClNO₃S 247.70 Acetamido (C5), Methyl (C2), Cl N/A N/A

ALogP: Calculated partition coefficient (lipophilicity). Scores from Tanimoto index (0–1 scale) based on structural similarity . *Estimated based on analogs (e.g., E1 in has ALogP 3.5853) . ***Estimated from simpler sulfonamides (e.g., 5-amino derivatives have lower ALogP due to polar amino groups) .

Key Observations:
  • Substituent Effects: The ethoxy and acetyl groups in the target compound enhance lipophilicity (higher ALogP ~3.0) compared to 5-amino-2-methylbenzenesulfonamide (ALogP ~0.5) . Methoxy or amino groups reduce ALogP due to increased polarity.
  • Structural Flexibility : Compounds with ether-linked substituents (e.g., 2-(2-methoxyethoxy)) exhibit moderate similarity (0.81) but lack the acetyl group critical for specific binding interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-acetyl-2-ethoxybenzene-1-sulfonamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves sulfonation of a substituted benzene precursor followed by acetylation and ethoxylation. Key steps include:

  • Sulfonation : Introducing the sulfonamide group via reaction with chlorosulfonic acid and subsequent amidation (e.g., using ammonia or primary amines) .
  • Acetylation : Friedel-Crafts acylation to add the acetyl group under anhydrous conditions with Lewis acid catalysts like AlCl₃ .
  • Ethoxylation : Alkylation with ethylating agents (e.g., ethyl bromide) in basic media to introduce the ethoxy group .
  • Optimization : Use a factorial experimental design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity. Statistical methods like ANOVA can identify critical parameters .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with distinct peaks for acetyl (δ ~2.5 ppm), ethoxy (δ ~1.3–4.0 ppm), and sulfonamide groups (δ ~7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and detects fragmentation patterns .
  • Infrared Spectroscopy (IR) : Bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality .

Q. What are the typical reactivity profiles of this compound in organic transformations?

  • Methodological Answer :

  • Nucleophilic Substitution : The sulfonamide group reacts with alkyl halides or aryl boronic acids in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Acetyl Group Modifications : The acetyl moiety can undergo hydrolysis to carboxylic acids under acidic/basic conditions or reduction to ethanol derivatives using NaBH₄/LiAlH₄ .
  • Ethoxy Group Stability : Evaluate susceptibility to de-ethylation under strong acids (e.g., H₂SO₄) via kinetic studies .

Q. How can researchers screen the biological activity of this compound in vitro?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., carbonic anhydrase inhibition) to measure IC₅₀ values. Ensure proper controls (e.g., acetazolamide as a reference inhibitor) .
  • Cytotoxicity Screening : Employ MTT assays on cell lines (e.g., HEK293 or HeLa) with dose-response curves to assess viability .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the literature regarding the compound’s solubility and stability?

  • Methodological Answer :

  • Solubility Studies : Use Hansen solubility parameters (HSPs) to identify optimal solvents. Compare results across multiple techniques (e.g., gravimetric vs. UV-Vis quantification) .
  • Stability Analysis : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Monitor decomposition via HPLC and correlate with Arrhenius kinetics .
  • Replication : Validate findings using orthogonal methods (e.g., NMR vs. LC-MS for purity assessment) .

Q. What strategies are effective for elucidating the reaction mechanisms of this compound in catalytic systems?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated or ¹³C-labeled analogs to track bond cleavage/formation in intermediates .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map energy profiles of proposed pathways, focusing on transition states .
  • In Situ Spectroscopy : Monitor reactions via FT-IR or Raman spectroscopy to detect transient species .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or vary acetyl position) using parallel synthesis workflows .
  • QSAR Modeling : Generate 3D molecular descriptors (e.g., logP, polar surface area) and correlate with bioactivity data via multivariate regression .
  • Crystallography : Solve X-ray structures of derivatives to identify key binding interactions (e.g., hydrogen bonding with sulfonamide) .

Q. What advanced techniques address challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions .
  • Process Analytical Technology (PAT) : Use inline FT-IR or Raman probes for real-time monitoring of reaction progression .
  • Green Chemistry Principles : Optimize solvent recovery and catalyst recycling to minimize waste .

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